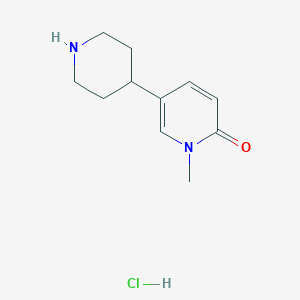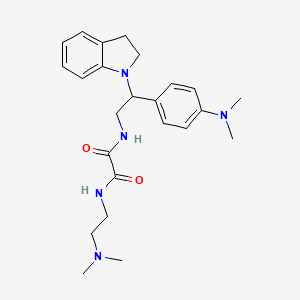![molecular formula C17H16N2O5S B2584913 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 899995-68-7](/img/structure/B2584913.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzo[d]isothiazol-2(3H)-one 1,1-dioxide . This is a class of organic compounds known as benzisothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to an isothiazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds, such as sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide, includes a benzene ring fused to an isothiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide, include a molecular weight of 241.2 and 223.18 , and they are usually solid at room temperature .
Scientific Research Applications
Anticancer, Antioxidant, and Anti-Inflammatory Properties
- A study conducted in 2022 found that derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) exhibit significant anti-inflammatory, antioxidant, and anticancer activities. These compounds were tested against hepatic cancer cells and exhibited excellent to moderate anti-inflammatory activity. Additionally, they showed excellent antioxidant activity and cytotoxicity against cancer cells. This research suggests the potential use of these compounds in the development of anti-inflammatory and anticancer drugs (Al-Fayez et al., 2022).
Antibacterial Activity
- A 2013 study synthesized novel derivatives of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates, demonstrating excellent inhibition activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This indicates potential applications in combating bacterial infections (Zhu Linhua, 2013).
Inhibiting Mycobacterium Tuberculosis
- Research from 2014 explored the use of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis. Among the compounds tested, one showed significant promise, indicating potential therapeutic applications for tuberculosis treatment (Pedgaonkar et al., 2014).
Cardiovascular Applications
- A 2008 study synthesized derivatives of 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, evaluating their positive inotropic activities. Some compounds demonstrated favorable activity in comparison with standard drugs, indicating potential use in cardiovascular therapies (Li et al., 2008).
Glycosylation Reactions in Carbohydrate Chemistry
- A 2011 study on glycosylation reactions used 4-methoxybenzyl as a protecting group, showing excellent β-selectivity and preventing the formation of unreactive oxazolines, important for carbohydrate synthesis (Sarkar & Sucheck, 2011).
Safety and Hazards
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-6-4-5-12(9-13)10-18-16(20)11-19-17(21)14-7-2-3-8-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCBTLWUAMTMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)
![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)

![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)

![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)

